molecular formula C16H16N4O3S B2661184 N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034594-17-5

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Numéro de catalogue B2661184
Numéro CAS: 2034594-17-5
Poids moléculaire: 344.39
Clé InChI: NGJAKUMKMMAYRY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as FTY720 or fingolimod, is a synthetic immunomodulatory drug that has been extensively studied for its potential therapeutic effects in various diseases, including multiple sclerosis, transplant rejection, and cancer. FTY720 has a unique mechanism of action that involves modulating the immune system by sequestering lymphocytes in lymph nodes, thereby preventing their migration to sites of inflammation.

Mécanisme D'action

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has a unique mechanism of action that involves modulating the immune system by sequestering lymphocytes in lymph nodes, thereby preventing their migration to sites of inflammation. N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is phosphorylated by sphingosine kinase 2 (SphK2) in lymphocytes, which leads to its binding to sphingosine-1-phosphate (S1P) receptors on lymphocytes. This binding causes internalization of the receptor, leading to the sequestration of lymphocytes in lymph nodes. This sequestration prevents lymphocytes from migrating to sites of inflammation, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects
N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has various biochemical and physiological effects, including reducing lymphocyte migration, reducing inflammation, and inducing apoptosis in cancer cells. N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been shown to reduce the number of circulating lymphocytes in the blood, which is due to its sequestration of lymphocytes in lymph nodes. This reduction in lymphocyte migration leads to a reduction in inflammation, which is beneficial in diseases such as multiple sclerosis and transplant rejection. N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has also been shown to induce apoptosis in cancer cells by activating various signaling pathways, leading to cell death.

Avantages Et Limitations Des Expériences En Laboratoire

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has several advantages and limitations for lab experiments. One advantage is that it has a unique mechanism of action that is different from traditional immunosuppressive drugs, which makes it a promising candidate for the treatment of various diseases. Another advantage is that it has been extensively studied in preclinical and clinical trials, which has provided a wealth of information about its safety and efficacy. One limitation is that it has a short half-life in the body, which requires frequent dosing to maintain therapeutic levels. Another limitation is that it can cause side effects such as bradycardia and macular edema, which can limit its use in certain patient populations.

Orientations Futures

There are several future directions for the study of N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide. One direction is to investigate its potential therapeutic effects in other diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to develop new formulations of N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide that have improved pharmacokinetic properties, such as longer half-life and better bioavailability. Additionally, there is a need to develop new S1P receptor modulators that have improved selectivity and efficacy, which could lead to the development of new therapies for various diseases. Finally, there is a need to better understand the molecular mechanisms underlying the effects of N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, which could lead to the development of new therapies that target these pathways.

Méthodes De Synthèse

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is synthesized through a multi-step process that involves the condensation of 2-amino-2-methyl-1-propanol with furan-2-carbaldehyde, followed by cyclization with ethyl chloroformate to form the pyrazole ring. The resulting compound is then reacted with thiophene-2-carbaldehyde to form the final product, N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide. The synthesis of N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been optimized over the years to improve yield and purity, and various modifications have been made to the reaction conditions to achieve these goals.

Applications De Recherche Scientifique

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been extensively studied for its therapeutic potential in various diseases, including multiple sclerosis, transplant rejection, and cancer. In multiple sclerosis, N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been shown to reduce the frequency and severity of relapses, delay the progression of disability, and improve quality of life in patients. In transplant rejection, N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been used as an immunosuppressant to prevent graft rejection, and has been shown to have fewer side effects than traditional immunosuppressive drugs. In cancer, N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been shown to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis.

Propriétés

IUPAC Name

N'-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c21-15(17-10-12-4-2-9-24-12)16(22)18-11-13(14-5-1-8-23-14)20-7-3-6-19-20/h1-9,13H,10-11H2,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJAKUMKMMAYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.